Isokobusone

Description

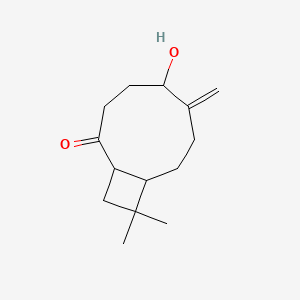

Structure

2D Structure

3D Structure

Properties

CAS No. |

24173-72-6 |

|---|---|

Molecular Formula |

C14H22O2 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

5-hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one |

InChI |

InChI=1S/C14H22O2/c1-9-4-5-11-10(8-14(11,2)3)13(16)7-6-12(9)15/h10-12,15H,1,4-8H2,2-3H3 |

InChI Key |

BSFUDCIRZBAPDS-UHFFFAOYSA-N |

SMILES |

CC1(CC2C1CCC(=C)C(CCC2=O)O)C |

Canonical SMILES |

CC1(CC2C1CCC(=C)C(CCC2=O)O)C |

melting_point |

108 - 109 °C |

Other CAS No. |

24173-72-6 |

physical_description |

Solid |

Synonyms |

isokobusone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Chemodiversity

Terrestrial Plant Sources and Associated Phytochemical Profiles

The primary terrestrial source of Isokobusone is a resilient and widespread weed known for its rich chemical composition.

Cyperus rotundus, commonly known as nut grass, is a perennial plant of the Cyperaceae family that is considered a storehouse of various phytochemicals. jntbgri.res.innih.gov Among the hundreds of compounds identified from this plant, this compound is a notable sesquiterpenoid constituent. nih.govresearchgate.netviirj.orgresearchgate.netijmpr.in The rhizomes of C. rotundus are particularly rich in these bioactive molecules. nih.gove3s-conferences.orggsjournals.com

The phytochemical profile of Cyperus rotundus is extensive, containing a wide array of secondary metabolites. jntbgri.res.in These include alkaloids, flavonoids, tannins, saponins, glycosides, and numerous terpenoids. researchgate.netgsjournals.comresearchgate.netlongdom.org The presence of this compound within this complex mixture highlights the plant's sophisticated biochemical pathways.

Table 1: Associated Phytochemicals in Cyperus rotundus

| Compound Class | Examples Found in C. rotundus |

| Sesquiterpenoids | Kobusone (B207897), Cyperene, Cyperotundone, Patchoulenone, Rotundone researchgate.netresearchgate.net |

| Monoterpenes | Camphene, Limonene, p-Cymol nih.govgsjournals.com |

| Flavonoids | Luteolin, Apigenin derivatives gsjournals.com |

| Alkaloids | Present e3s-conferences.orgresearchgate.netlongdom.org |

| Tannins | Present e3s-conferences.orggsjournals.comresearchgate.net |

| Steroids | Sitosterol nih.govresearchgate.net |

The isolation of this compound and other phytochemicals from C. rotundus typically begins with solvent extraction of the dried and powdered plant material, often focusing on the rhizomes. gsjournals.comlongdom.org Common solvents used include ethanol, methanol, and ethyl acetate, chosen based on the polarity of the target compounds. longdom.orgnih.govresearchgate.net

Traditional extraction techniques like maceration, percolation, and Soxhlet extraction are frequently employed. mdpi.comdergipark.org.tr Maceration involves soaking the plant material in a solvent for a period, while Soxhlet extraction provides a continuous process that is efficient but can expose heat-sensitive compounds to high temperatures. mdpi.com Hydrodistillation is another method used specifically for extracting volatile components, such as those found in the plant's essential oil. mdpi.com

Following the initial extraction, the crude extract undergoes purification. This is a multi-step process often involving liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents. researchgate.net The resultant fractions are then subjected to various chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method for the initial separation of compounds. researchgate.net Further purification to isolate individual compounds like this compound is achieved through methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net

Cyperus rotundus (Nut Grass) as a Primary Source

Marine Organism Sources and Associated Chemical Diversity

This compound has also been identified in the marine environment, specifically within a species of soft coral.

The gorgonian coral Rumphella antipathies, a soft coral found in the tropical waters of the Indo-Pacific Ocean, is a significant marine source of this compound. researchgate.netmdpi.comnih.gov Chemical investigations of this organism have led to the isolation of this compound, identified as a caryophyllane-type norsesquiterpenoid. airitilibrary.comnih.gov

R. antipathies is known to produce a remarkable diversity of sesquiterpenoids, with caryophyllane- and clovane-type structures being particularly prominent. researchgate.netnih.govnih.gov The discovery of this compound alongside these related compounds underscores the unique chemical profile of this marine invertebrate. researchgate.netnih.gov This co-occurrence provides valuable context for understanding the biosynthetic pathways active within the coral.

Table 2: Associated Sesquiterpenoids in Rumphella antipathies

| Compound Type | Examples Found in R. antipathies |

| Caryophyllane-type | Kobusone, Rumphellolides A-I, Rumphellatins A-D, Rumphellaone A-C mdpi.comnih.govnih.gov |

| Clovane-type | Rumphellclovanes A-E, Clovan-2,9-dione, 2β-hydroxyclovan-9-one nih.govnih.gov |

The process for isolating this compound from Rumphella antipathies mirrors the general workflow for marine natural product discovery. nih.gov The procedure starts with the collection of the coral, which is then typically frozen or freeze-dried to preserve its chemical constituents. nih.gov The organism is sliced or minced and subjected to solvent extraction, often using organic solvents like ethyl acetate. mdpi.commdpi.com

The resulting crude extract is a complex mixture that requires extensive purification. nih.gov Liquid-liquid partitioning is used as an initial fractionation step. nih.gov Following this, a combination of chromatographic methods is employed for the separation and isolation of pure compounds. nih.govchromatographyonline.com Vacuum Liquid Chromatography (VLC) and Column Chromatography (CC) over silica gel are common first steps to separate the extract into less complex fractions. nih.gov The final purification of this compound from these enriched fractions is accomplished using preparative High-Performance Liquid Chromatography (HPLC), which offers high resolution for separating structurally similar compounds. nih.govrotachrom.com The structure of the isolated pure compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). airitilibrary.comnih.gov

Isolation from Gorgonian Corals (e.g., Rumphella antipathies)

Comparative Analysis of this compound from Diverse Natural Habitats

The occurrence of this compound in both a terrestrial plant (Cyperus rotundus) and a marine coral (Rumphella antipathies) is a noteworthy example of convergent evolution in secondary metabolite production. While the this compound molecule is identical, the associated chemical landscapes of its sources are markedly different.

In C. rotundus, this compound is part of a broad and varied arsenal (B13267) of phytochemicals, including common classes like flavonoids, alkaloids, and tannins, alongside other terpenoids. jntbgri.res.inresearchgate.net This suggests its role may be integrated into a complex defense system typical of terrestrial plants.

In contrast, R. antipathies produces a more specialized array of compounds dominated by caryophyllane- and clovane-type sesquiterpenoids. researchgate.netnih.gov The chemical environment in the gorgonian coral is rich in structurally related molecules, pointing to a highly specific and prolific biosynthetic pathway for this class of compounds. The isolation of this compound from a marine source was significant, as caryophyllane-type sesquiterpenoids are found widely in terrestrial plants but are considered rare in marine organisms. researchgate.netnih.gov This dual-habitat presence makes this compound a fascinating subject for studies in chemical ecology and biosynthesis.

Biosynthetic Pathways and Chemical Synthesis Strategies

Elucidation of Proposed Biogenetic Pathways in Natural Producers

The proposed biosynthetic pathway of isokobusone is intricately linked to the metabolism of caryophyllane-type sesquiterpenoids. While the complete enzymatic cascade has not been fully elucidated, studies of related compounds isolated from the same natural sources provide a strong basis for its biogenesis.

This compound is classified as a caryophyllane-type norsesquiterpenoid. nih.govnih.gov Its carbon skeleton strongly suggests it is derived from a C15 sesquiterpenoid precursor, specifically a caryophyllane intermediate, through the loss of one carbon atom. This relationship is supported by the co-occurrence of this compound with other caryophyllane and clovane-type sesquiterpenoids in organisms like the gorgonian coral Rumphella antipathes. nih.govmdpi.comresearchgate.net The biogenetic pathway is thought to begin with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP), which undergoes cyclization to form the characteristic bicyclic caryophyllane core. Subsequent oxidative modifications and rearrangements of this core structure lead to the diverse array of related natural products, including this compound. A plausible precursor to this compound is (8R,9R)-isocaryolane-8,9-diol, which has also been isolated from R. antipathes. mdpi.com

The transformation from a C15 caryophyllane precursor to the C14 norsesquiterpenoid this compound likely involves a series of enzymatic reactions. While the specific enzymes in the natural producers of this compound have not been characterized, the proposed pathway involves key steps such as oxidation and ring-opening reactions. mdpi.com It is hypothesized that an intermediate, such as (8R,9R)-isocaryolane-8,9-diol, undergoes oxidative cleavage to form the structural framework of this compound. mdpi.com The utilization of precursors from both the mevalonic acid (MVA) and the 1-deoxy-D-xylulose 5-phosphate/2-C-methyl-D-erythritol-4-phosphate (DOXP/MEP) pathways for sesquiterpene biosynthesis has been observed in some organisms, suggesting a complex interplay in the supply of the initial building blocks. researchgate.net

Relationship to Caryophyllane and Norsesquiterpenoid Biosynthesis

Laboratory Chemical Synthesis of this compound

The unique structure of this compound has made it a target for chemical synthesis, leading to the development of both total and semisynthetic approaches.

While detailed information on the complete total synthesis of this compound is not extensively documented in the provided search results, the synthesis of related and more complex caryophyllane-derived molecules has been a subject of significant research. These efforts have led to advancements in synthetic methodologies that could be applicable to the total synthesis of this compound. Unsuccessful attempts at the total synthesis of related chlorinated norsesquiterpenoids have prompted the exploration of semisynthetic strategies. rtu.lv

A more common and practical approach to obtaining this compound in the laboratory is through semisynthesis, starting from readily available natural products. A notable example is the transformation of caryophyllene (B1175711) oxide to an oxido-ketone, which is then converted into this compound. jst.go.jpresearchgate.net A scalable route to this compound has been established, which serves as a key step in the semisynthesis of other complex natural products like rumphellatins A-C. rtu.lv This strategy leverages the natural abundance of precursors like β-caryophyllene, which can be sourced from various plants. rtu.lv The semisynthesis not only provides access to this compound for further study but also helps to confirm its stereostructure. jst.go.jpresearchgate.net

Total Synthesis Approaches and Methodological Advancements

Derivatization and Structural Modification for Research Probes

The chemical structure of this compound, featuring a ketone and a hydroxyl group, allows for various derivatization and structural modifications. nih.gov These modifications are valuable for creating research probes to investigate the biological activities and molecular targets of this class of compounds. For instance, the keto group can be reduced or transformed into other functional groups, and the hydroxyl group can be esterified or etherified. The silylation of this compound has been reported as a step in the synthesis of other natural products. rtu.lv Such derivatizations can alter the compound's polarity, reactivity, and biological profile, providing tools for structure-activity relationship (SAR) studies.

Molecular Mechanisms of Action and Biological Activities

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms

Research has demonstrated that Isokobusone possesses anti-inflammatory activities. nih.gov These properties are attributed to its ability to modulate specific cellular signaling pathways and regulate the expression of genes involved in the inflammatory response. The primary mechanism appears to be dependent on its function as an activator of specific nuclear receptors. nih.govresearchgate.net

Modulation of Nuclear Receptors: Pregnane (B1235032) X Receptor (PXR) and Constitutive Androstane (B1237026) Receptor (CAR) Activation

This compound has been identified as an activator of two key nuclear receptors involved in xenobiotic metabolism and inflammation: the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). nih.govnih.gov Studies using transient transfection and luciferase reporter gene assays have confirmed that this compound activates both PXR and CAR. researchgate.netnih.gov

The activation of human CAR (hCAR) by this compound showed a potency similar to that of the known CAR agonist, CITCO. nih.gov Mutagenesis studies have further elucidated the interaction between this compound and PXR, identifying specific amino acid residues critical for this recognition. nih.govresearchgate.net These are Phenylalanine 305 (Phe305) in the rodent PXR and Leucine 308 (Leu308) in the human PXR. nih.govresearchgate.net The activation of these receptors by this compound subsequently induces the expression of drug-metabolizing enzymes, such as those in the Cytochrome P450 family, specifically CYP3A and CYP2B. nih.gov

| Compound | Target Receptor | Assay Type | Result | Reference |

|---|---|---|---|---|

| This compound | Pregnane X Receptor (PXR) | Luciferase Reporter Gene Assay | Activation confirmed | nih.gov, nih.gov |

| This compound | Constitutive Androstane Receptor (CAR) | Luciferase Reporter Gene Assay | Activation confirmed | nih.gov, nih.gov |

| This compound | Human Constitutive Androstane Receptor (hCAR) | Luciferase Reporter Gene Assay | Activated with potency similar to CITCO | nih.gov |

Inhibition of Pro-inflammatory Signaling Pathways: Nuclear Factor-kappa B (NF-κB) Pathway Antagonism

A significant aspect of this compound's anti-inflammatory action is its ability to antagonize the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that promotes the expression of numerous pro-inflammatory genes. nih.govwikipedia.org The anti-inflammatory activity of PXR is known to occur through the inhibition of this NF-κB signaling. nih.gov Studies have shown that the activation of PXR by agonists, such as this compound, inhibits the activation of pro-inflammatory genes in response to stimulants like lipopolysaccharide (LPS). nih.govresearchgate.net This inhibitory effect on LPS-induced inflammation underscores the antagonistic relationship between PXR activation by this compound and the NF-κB pathway. nih.gov

Regulation of Pro-inflammatory Gene Expression

By activating PXR and subsequently inhibiting the NF-κB pathway, this compound effectively downregulates the expression of several key pro-inflammatory genes. nih.gov Research in primary human and mouse hepatocytes shows that pre-treatment with this compound inhibits the induction of these genes following exposure to LPS. nih.govresearchgate.net Crucially, this anti-inflammatory effect was nullified in hepatocytes from mice lacking the PXR gene (PXR−/−), confirming that the mechanism is PXR-dependent. nih.govresearchgate.netnih.gov

Inducible Nitric Oxide Synthase (iNOS)

This compound has been shown to inhibit the expression of Inducible Nitric Oxide Synthase (iNOS). nih.gov In primary human hepatocytes stimulated with LPS, this compound significantly reduced the expression of iNOS. nih.govresearchgate.net This effect was demonstrated to be PXR-dependent, as the inhibition was not observed in PXR-deficient hepatocytes. nih.govresearchgate.net Overexpression of iNOS is implicated in various inflammatory conditions due to the excessive production of nitric oxide. nih.gov

Cyclooxygenase-2 (COX-2)

Evidence also suggests that this compound can downregulate the expression of Cyclooxygenase-2 (COX-2). semanticscholar.org COX-2 is an enzyme that is rapidly induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. stanford.edunih.gov By inhibiting COX-2, this compound can reduce the production of these pro-inflammatory prostaglandins. semanticscholar.orgstanford.edu

Monocyte Chemoattractant Protein-1 (MCP-1)

The expression of Monocyte Chemoattractant Protein-1 (MCP-1), a potent chemokine that regulates the migration and infiltration of monocytes and macrophages to sites of inflammation, is also modulated by this compound. nih.govnih.gov Studies in primary human hepatocytes demonstrated that this compound treatment markedly lowered the LPS-induced expression of MCP-1. nih.govresearchgate.net This inhibitory action was also confirmed to be PXR-dependent. nih.govresearchgate.net

| Gene Target | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | Inhibited expression | PXR-dependent | nih.gov, researchgate.net, semanticscholar.org |

| Cyclooxygenase-2 (COX-2) | Downregulated expression | Not specified | semanticscholar.org |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibited expression | PXR-dependent | nih.gov, researchgate.net |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carapin |

| Santonin |

| CITCO (6-(4-chlorophenyl)imidazo[2,1-b] nih.govresearchgate.netthiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) |

| Lipopolysaccharide (LPS) |

| Nitric Oxide |

| PCN (Pregnenolone 16α-carbonitrile) |

| Prostaglandins |

| Rifampicin |

Impact on Leukocyte Function and Inflammatory Mediator Release

This compound has been identified as a modulator of inflammatory responses. Studies show that through the activation of the pregnane X receptor (PXR), this compound can inhibit the expression of inflammatory mediators that are typically induced by lipopolysaccharide (LPS), a component of bacterial cell walls that triggers strong immune responses. nih.govresearchgate.net This anti-inflammatory effect is significant as the activation of PXR is a known mechanism for negatively regulating the inflammatory response. researchgate.net The effects of this compound on inflammation were found to be abolished in experimental systems lacking PXR, confirming the receptor's critical role in this activity. nih.govresearchgate.net

Superoxide (B77818) Anion Generation Inhibition

While direct studies on this compound's effect on superoxide anion generation are limited, research into closely related compounds provides relevant insights. Superoxide anions are highly reactive oxygen species generated by leukocytes, such as neutrophils, as part of the inflammatory response to pathogens. nih.govcvphysiology.comnih.gov However, excessive production can lead to tissue damage. cvphysiology.com Investigations into sesquiterpenoid analogs, which are structurally similar to this compound and isolated from the same natural sources, have shown inhibitory effects on the generation of superoxide anions by human neutrophils.

Elastase Release Modulation

Neutrophil elastase is a powerful protease stored in the granules of neutrophils and released during inflammation. abcam.com It can degrade a wide range of proteins in the extracellular matrix, and its overactivity is implicated in various inflammatory diseases. abcam.com Similar to the findings on superoxide anions, studies on sesquiterpenoid analogs related to this compound have demonstrated a capacity to inhibit the release of elastase from human neutrophils. This suggests a potential mechanism for modulating the tissue-damaging effects of neutrophil activation during inflammatory events. nih.govnih.gov

Modulation of Xenobiotic Metabolism and Drug-Metabolizing Enzymes

This compound plays a role in the metabolism of xenobiotics (foreign substances like drugs and toxins) by influencing the enzymes responsible for their breakdown. This modulation occurs primarily through the activation of specific nuclear receptors that regulate the genes encoding these enzymes. nih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6/Cyp2b10)

Scientific evidence demonstrates that this compound activates two key nuclear receptors: the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). nih.govresearchgate.net These receptors act as sensors for foreign chemicals and, when activated, increase the production of drug-metabolizing enzymes. eurofinsdiscovery.comevotec.com Specifically, PXR activation is known to regulate the expression of the CYP3A4 gene, while CAR activation regulates the CYP2B6 gene (and their mouse equivalents, Cyp3a11 and Cyp2b10, respectively). nih.goveurofinsdiscovery.com In experiments using primary human hepatocytes, this compound was shown to effectively induce the mRNA expression of CYP3A4 and CYP2B6, consistent with its role as an activator of PXR and CAR. nih.govresearchgate.net

Table 1: Effect of this compound on Cytochrome P450 Enzyme Expression

| Compound | Target Nuclear Receptor | Induced Enzyme (Human) | Experimental System | Observed Effect | Reference |

|---|---|---|---|---|---|

| This compound | PXR (Pregnane X Receptor) | CYP3A4 | Primary Human Hepatocytes | Induced mRNA expression | nih.gov |

| This compound | CAR (Constitutive Androstane Receptor) | CYP2B6 | Primary Human Hepatocytes | Induced mRNA expression | researchgate.net |

Role in Hepatic Detoxification Processes in Experimental Systems

The induction of cytochrome P450 enzymes by this compound is a key component of hepatic (liver) detoxification. nih.gov The liver is the primary site for metabolizing and clearing toxins and drugs from the body, a process heavily reliant on CYP enzymes. nih.gov By activating PXR and CAR, this compound enhances the expression of these enzymes, thereby boosting the liver's capacity to handle xenobiotic chemicals. nih.govresearchgate.net This activation of xenobiotic sensors and subsequent enzyme induction is a fundamental mechanism for maintaining homeostasis and protecting the body from chemical insults. nih.govresearchgate.net

Investigations into Neuropharmacological Activities

This compound is a known chemical constituent of plants like Cyperus rotundus, which have been investigated for their effects on the central nervous system. jetir.orgresearchgate.net Extracts from C. rotundus have been evaluated in various neuropharmacological tests, including open field, head dip, and forced swimming tests. researchgate.net The results from these studies on the crude plant extract indicated a mild decrease in activity across all tests, suggesting a slight muscle relaxant and CNS depressant effect. researchgate.net While this compound is a component of these extracts, the observed neuropharmacological activities are attributed to the entire extract rather than to this compound as an isolated compound. jetir.orgresearchgate.netj-epilepsy.orgukaazpublications.com Further research is required to determine the specific contribution of this compound to these effects.

Compound Index

Assessment of Anticonvulsant Potential

The anticonvulsant potential of this compound is primarily inferred from studies on extracts of Cyperus rotundus rhizomes, where it is a known component. academicjournals.org These extracts have demonstrated significant anticonvulsant effects in various preclinical models.

Detailed research findings show that hydroalcoholic and ethanolic extracts of C. rotundus rhizomes can protect against seizures induced by chemical convulsants such as pentylenetetrazole (PTZ), picrotoxin (B1677862) (PTX), and strychnine, as well as in the maximal electroshock (MES) model. iosrphr.orginformaticsjournals.co.inijbpsa.com In studies using PTZ-induced kindling in mice, administration of a hydroalcoholic extract of C. rotundus at doses of 100, 200, and 400 mg/kg was shown to reduce the intensity and duration of seizures. academicjournals.orgijbpsa.com Furthermore, the essential oil of C. rotundus significantly decreased the duration of the clonus and stupor phases in MES-induced convulsions in rats. iosrphr.org

While this compound is a key chemical marker of C. rotundus, the observed anticonvulsant activity is attributed to the synergistic effects of multiple constituents within the plant extract, including flavonoids and other sesquiterpenoids. academicjournals.orginformaticsjournals.co.in The precise contribution of isolated this compound to these effects has not been fully elucidated in the reviewed literature.

| Experimental Model | Extract Type | Observed Effects | Reference |

|---|---|---|---|

| Pentylenetetrazole (PTZ)-Induced Seizures | Hydroalcoholic | Dose-dependent decrease in the incidence of clonic and tonic-clonic seizures; Increased seizure latency. iosrphr.orgijbpsa.com | iosrphr.orgijbpsa.com |

| Picrotoxin (PTX)-Induced Seizures | Hydroalcoholic | Dose-dependent decrease in the incidence of seizures. iosrphr.orgijbpsa.com | iosrphr.orgijbpsa.com |

| Maximal Electroshock (MES)-Induced Seizures | Ethanolic / Essential Oil | Significant decrease in the duration of clonus and stupor phases. iosrphr.orginformaticsjournals.co.in | iosrphr.orginformaticsjournals.co.in |

| PTZ-Induced Kindling | Hydroalcoholic | Reduced intensity and duration of seizures; Modulated levels of brain biomarkers (SOD, NO, MDA). academicjournals.orgijbpsa.com | academicjournals.orgijbpsa.com |

Proposed Neurobiological Mechanisms of Action

The neurobiological mechanisms underlying the anticonvulsant effects of C. rotundus extracts are proposed to be multifactorial, targeting several key pathways involved in neuronal excitability. informaticsjournals.co.in

One of the primary hypotheses centers on the enhancement of GABAergic inhibition. Studies suggest that components within the extract may act as positive allosteric modulators of the GABA-A receptor, similar to benzodiazepines, thereby increasing the seizure threshold. academicjournals.orgiosrphr.orgijbpsa.com This is supported by findings where a sub-effective dose of the extract potentiated the protective effect of diazepam. iosrphr.orgijbpsa.com

A second proposed mechanism involves the modulation of the glutamatergic system. It is suggested that certain constituents, such as cyperone and sugeonol, may exert an inhibitory effect on N-Methyl-D-aspartate (NMDA) receptors, reducing excitatory neurotransmission that can lead to seizure activity. academicjournals.orgicmbio.gov.br The inhibition of voltage-dependent sodium channels has also been suggested as a possible mechanism of action. informaticsjournals.co.in

Additionally, a neuroprotective effect via antioxidant activity has been identified. The hydroalcoholic extract of C. rotundus was found to increase brain levels of the antioxidant enzyme superoxide dismutase (SOD) and nitric oxide (NO), while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. academicjournals.orgijbpsa.com This suggests that the extract can mitigate the oxidative stress associated with epileptic seizures. academicjournals.org As a component, this compound may contribute to these neurobiological activities, but its specific molecular targets remain to be confirmed through studies with the pure compound.

Preclinical Chemopreventive and Antiproliferative Investigations

The potential of natural compounds as chemopreventive and antiproliferative agents is a significant area of research. While the plant family from which this compound is derived has been studied, specific data on the isolated compound is limited.

In vitro cytotoxicity assays are fundamental in early-stage cancer research to determine a compound's ability to inhibit the proliferation of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%.

A thorough review of the scientific literature did not yield specific studies that evaluated the cytotoxic activity of purified this compound against cancer cell lines. While related sesquiterpenoid compounds and extracts from C. rotundus have been assessed for anticancer properties, dedicated investigations to determine the IC50 values of this compound are not available in the reviewed sources. semanticscholar.org Therefore, a data table for its cytotoxic profile cannot be generated at this time.

| Metric | Definition | Significance in Cancer Research |

|---|---|---|

| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | A standard measure of a compound's potency in inhibiting cancer cell growth. A lower IC50 value indicates higher potency. Data for this compound is currently unavailable. |

Effective anticancer agents often function by interfering with the cell cycle or by inducing programmed cell death (apoptosis). mdpi.com The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer. mdpi.com Compounds can induce cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phase), preventing cancer cells from proliferating. nih.govnih.gov

Apoptosis is a natural, controlled process of cell death that is crucial for tissue homeostasis. mdpi.com Cancer cells often evade apoptosis. Therapeutic agents can trigger this process through intrinsic (mitochondrial-mediated) or extrinsic (death receptor-mediated) pathways, leading to the activation of caspases and the orderly dismantling of the cell. nih.gov

Currently, there are no specific studies in the reviewed literature that delineate the molecular mechanisms through which this compound may influence cell cycle progression or induce apoptosis in cancer cells. Research on other sesquiterpenoids has shown activities such as the induction of G2/M phase arrest, modulation of cyclin proteins, and activation of the mitochondrial apoptotic pathway via generation of reactive oxygen species (ROS). nih.gov However, whether this compound acts through similar or different pathways requires direct investigation.

In Vitro Cytotoxicity Assessments in Various Cancer Cell Lines

Soluble Epoxide Hydrolase (sEH) Inhibition Studies

Soluble epoxide hydrolase (sEH) is an enzyme that plays a significant role in lipid metabolism by converting anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). ijpsonline.com The inhibition of sEH is considered a promising therapeutic strategy because it increases the bioavailability of EETs, which possess beneficial anti-inflammatory, antihypertensive, and organ-protective properties. ijpsonline.com

Cyperus rotundus, a primary plant source of this compound, was included in a large-scale screening of fifty traditional medicinal plants to evaluate their sEH inhibitory activity. ijpsonline.comresearchgate.net This indicates that plant-derived compounds, including sesquiterpenoids like this compound, are of interest for their potential to modulate this enzyme.

However, the specific results detailing the sEH inhibitory potency of the C. rotundus extract or its individual component, this compound, were not provided in the available literature. Biochemical characterization, including the determination of IC50 or Ki (inhibition constant) values, is necessary to quantify the modulatory effects of this compound on sEH. Such data is essential to understand its mode of inhibition (e.g., competitive, non-competitive) and to validate its potential as an sEH inhibitor. nih.govmdpi.com At present, these specific biochemical data for this compound are not available in the reviewed scientific reports.

Implications for Eicosanoid Metabolism Research

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid, and are pivotal mediators of inflammation. basicmedicalkey.comwikipedia.org The synthesis of eicosanoids, which includes prostaglandins, thromboxanes, and leukotrienes, is primarily carried out through the cyclooxygenase (COX) and lipoxygenase (LOX) enzymatic pathways. wikipedia.orguomustansiriyah.edu.iqmdpi.com These molecules are involved in physiological and pathological processes such as the inflammatory response, pain perception, and fever. wikipedia.orguomustansiriyah.edu.iqyoutube.com

Research has indicated that this compound possesses anti-inflammatory properties, with studies demonstrating its ability to inhibit the expression of inflammatory mediators induced by bacterial lipopolysaccharides. researchgate.net This inhibitory action has significant implications for eicosanoid metabolism research. The suppression of inflammatory mediators suggests that this compound may interact with the eicosanoid synthesis cascade. Key pro-inflammatory eicosanoids, such as prostaglandin (B15479496) E2 (PGE2), are products of the COX-2 enzyme, the expression of which is often induced during an inflammatory response. basicmedicalkey.comresearchgate.net

The finding that this compound can moderate inflammatory responses implies that it may be a valuable tool for investigating the regulation of eicosanoid pathways. researchgate.net Future research could focus on elucidating the specific molecular targets of this compound within the COX or LOX pathways. Determining whether this compound directly inhibits key enzymes like COX-2 or acts further upstream by modulating gene expression could lead to the development of new anti-inflammatory therapeutic strategies. basicmedicalkey.com The study of compounds like this compound is crucial for understanding the complex regulation of eicosanoid production and for identifying novel agents that can control inflammation-related pathologies.

Interactions with Gut Microbiota and Host Metabolic Phenotypes

In experimental animal models, dietary interventions have been shown to alter the composition of the gut microbiota, with corresponding changes in the levels of various metabolites, including this compound. mdpi.comresearchgate.net One such study involving supplementation with Auricularia auricula polysaccharides (AAP) in mice led to significant shifts in the intestinal flora. researchgate.net These changes were correlated with altered serum levels of this compound. mdpi.com

Specifically, the dietary supplementation was associated with an increased relative abundance of several bacterial species. researchgate.net Notably, a positive correlation was observed between the abundance of Lactobacillus johnsonii and this compound levels. mdpi.com The study also documented a significant up-regulation in the populations of Weissella cibaria, Kosakonia cowanii, Enterococcus faecalis, Bifidobacterium animalis, and Bacteroides uniformis. Conversely, a down-regulation was observed for Firmicutes bacterium M10-2. researchgate.net These findings suggest that this compound levels are linked to specific microbial signatures in the gut, highlighting its potential as a biomarker for studying diet-microbiota interactions.

Table 1: Changes in Intestinal Microbiome Composition in Response to Dietary Intervention Correlated with this compound Levels

| Bacterial Species | Change in Relative Abundance |

| Lactobacillus johnsonii | ▲ Up-regulated |

| Weissella cibaria | ▲ Up-regulated |

| Kosakonia cowanii | ▲ Up-regulated |

| Enterococcus faecalis | ▲ Up-regulated |

| Bifidobacterium animalis | ▲ Up-regulated |

| Bacteroides uniformis | ▲ Up-regulated |

| Firmicutes bacterium M10-2 | ▼ Down-regulated |

The gut microbiota profoundly influences host metabolic pathways by producing a vast array of metabolites that can enter systemic circulation. frontiersin.org Alterations in the gut microbiome, such as those correlated with this compound, can lead to significant changes in the host's metabolic phenotype. mdpi.comresearchgate.net

Arginine Biosynthesis: Studies have shown that dietary changes affecting gut microbiota can significantly impact host amino acid metabolism. mdpi.combiorxiv.org In research where this compound levels were altered, metabolomic analysis revealed that the most significantly affected metabolic pathway was arginine biosynthesis. mdpi.comresearchgate.net L-arginine is a semi-essential amino acid with critical roles in various physiological processes, including the urea (B33335) cycle for ammonia (B1221849) detoxification and as a precursor for the synthesis of nitric oxide and other key molecules. mdpi.com The enrichment of the arginine biosynthesis pathway following a dietary intervention suggests that this compound, or the microbial changes associated with it, may play a role in modulating host nitrogen metabolism and related physiological functions. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Isokobusone and Analogues

Identification of Key Structural Features Critical for Specific Biological Activities

SAR studies have successfully identified several key structural motifs within the isokobusone scaffold that are crucial for its biological activities. The core structure of this compound is characterized by a cyclopropane (B1198618) ring fused to a cycloheptenone system. Modifications to this core and its peripheral functional groups have revealed critical insights.

For instance, the α,β-unsaturated ketone moiety in the seven-membered ring is a recurring feature in many biologically active natural products and has been identified as a key electrophilic center (Michael acceptor) responsible for covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This interaction is believed to be a significant contributor to the compound's cytotoxic and anti-inflammatory properties.

Research into the anti-inflammatory activity of this compound and its naturally occurring analogues has highlighted the importance of specific substitutions on the bicyclo[4.3.1]decane skeleton. Studies on compounds isolated from Magnolia grandiflora, including this compound, have shown that the presence and orientation of hydroxyl and other functional groups significantly influence their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells. For example, the presence of a hydroxyl group at certain positions can either enhance or diminish the anti-inflammatory effect, indicating that both the electronic and steric properties of the substituents play a vital role.

Furthermore, investigations into the cytotoxic effects of this compound derivatives have provided more detailed SAR data. A study on the synthesis and cytotoxic evaluation of this compound derivatives against various human cancer cell lines (such as MCF-7, HeLa, and HepG2) revealed that modifications at the C-10 position of the bicyclo[4.3.1]dec-1(10)-en-2-one scaffold are critical. The introduction of different substituents at this position led to a range of cytotoxic potencies, allowing for the mapping of the structural requirements for anticancer activity.

The following table summarizes the key structural features of this compound and their established roles in its biological activities.

| Structural Feature | Position | Biological Activity | Implication |

| α,β-Unsaturated Ketone | C-1, C-2, C-10 | Cytotoxicity, Anti-inflammatory | Acts as a Michael acceptor, enabling covalent bonding with target proteins. |

| Cyclopropane Ring | Fused System | Core Scaffold | Provides rigidity and specific stereochemistry essential for binding. |

| Substituents on Skeleton | Various | Modulates Potency | Hydroxyl and other groups influence solubility, steric hindrance, and electronic properties. |

Computational Approaches in SAR Analysis

To complement experimental SAR studies, computational methods have been increasingly employed to provide deeper insights into the molecular mechanisms underlying the biological activities of this compound and its analogues. These in silico approaches allow for the rapid evaluation of virtual compounds and help in rationalizing experimental findings.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its derivatives, 2D and 3D-QSAR models have been developed to predict their anti-inflammatory and cytotoxic potencies.

In a typical QSAR study, a set of this compound analogues with known biological activities is used as a training set. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each analogue. These descriptors can be categorized into various types, including constitutional, topological, geometric, and electronic descriptors. By applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is generated that correlates these descriptors with the observed biological activity.

For example, a QSAR study on a series of this compound derivatives might reveal that descriptors related to molecular shape, hydrophobicity (e.g., LogP), and electronic properties (e.g., HOMO/LUMO energies) are highly correlated with their cytotoxic effects. Such models not only predict the activity of new, unsynthesized compounds but also provide valuable information about the key structural features driving the activity.

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been instrumental in identifying potential protein targets for this compound and in explaining the observed SAR at a molecular level.

In the context of this compound's anti-inflammatory activity, molecular docking simulations have been performed to investigate its binding to key inflammatory proteins such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These simulations can reveal the specific binding site, the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, or covalent bonds).

For instance, docking studies might show that the carbonyl group of the α,β-unsaturated ketone in this compound forms a crucial hydrogen bond with a specific amino acid residue in the active site of its target protein. The simulations can also explain why certain analogues with modified substituents exhibit higher or lower activity by showing how these modifications affect the binding affinity and orientation within the active site. The results from molecular docking can guide the rational design of new analogues with improved binding characteristics.

Molecular Topology and Quantitative Structure-Activity Relationship (QSAR) Modeling

Rational Design and Synthesis of Novel this compound Analogues for Enhanced or Selective Activity

The insights gained from SAR, QSAR, and molecular docking studies have paved the way for the rational design and synthesis of novel this compound analogues with improved therapeutic properties. The goal of this rational design process is to create new molecules that exhibit enhanced potency against a specific target, increased selectivity to reduce off-target effects, or improved pharmacokinetic profiles.

Based on the understanding that the α,β-unsaturated ketone is a key pharmacophore, medicinal chemists have synthesized a variety of this compound derivatives by modifying this functional group or by introducing different substituents at various positions on the sesquiterpenoid scaffold. For example, to explore the importance of the Michael acceptor functionality, analogues with a saturated ketone or a modified enone system have been synthesized and evaluated.

One approach has been the semisynthesis of derivatives starting from naturally abundant precursors. This allows for the creation of a library of analogues with systematic structural variations. The biological evaluation of these libraries then feeds back into the SAR models, creating an iterative cycle of design, synthesis, and testing. This strategy has led to the discovery of this compound analogues with significantly enhanced cytotoxic activity against specific cancer cell lines compared to the parent compound. The design process often focuses on optimizing interactions with the target protein, as predicted by molecular docking, to achieve higher affinity and, consequently, greater biological effect.

Advanced Research Methodologies and Preclinical Models in Isokobusone Studies

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

The precise identification and characterization of isokobusone, a caryophyllane-type norsesquiterpenoid, is accomplished through a combination of powerful spectroscopic and chromatographic methods. nih.govresearchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement, while also ensuring the purity of the isolated sample. The integration of these methods is standard practice in the structural elucidation of novel natural products. amazon.comclariant.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. uobasrah.edu.iq For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment.

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) within the this compound molecule.

¹H NMR: The proton NMR spectrum reveals the chemical shift of each proton, its multiplicity (e.g., singlet, doublet, triplet), and the coupling constants between neighboring protons. This information helps to identify different functional groups and the connectivity of protons in the molecule.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. wordpress.com

Specific ¹H and ¹³C NMR data for this compound and related compounds are often reported in scientific literature, providing a reference for its identification. rsc.orgclockss.org The chemical shifts are dependent on the solvent used, and this information is critical for accurate data interpretation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Analogs

This table presents a generalized representation of NMR data for caryophyllane-type sesquiterpenoids, illustrating the types of information obtained. Actual values for this compound may vary based on experimental conditions.

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| C-1 | ~40-50 | ~1.5-2.0 | m |

| C-2 | ~20-30 | ~1.4-1.8 | m |

| C-3 | ~35-45 | ~1.6-2.1 | m |

| C-4 | ~140-150 | - | - |

| C-5 | ~120-130 | ~5.0-5.5 | d |

| C-6 | ~25-35 | ~2.2-2.6 | m |

| C-7 | ~30-40 | ~1.8-2.3 | m |

| C-8 | ~200-210 (C=O) | - | - |

| C-9 | ~45-55 | ~2.4-2.8 | m |

| C-10 | ~30-40 | ~1.3-1.7 | m |

| C-11 | ~30-40 | - | - |

| C-12 (CH₃) | ~15-25 | ~0.9-1.1 | s |

| C-13 (CH₃) | ~20-30 | ~1.0-1.2 | s |

| C-14 (CH₂) | ~110-120 (C=CH₂) | ~4.8-5.0 | s |

Two-dimensional NMR experiments are crucial for assembling the complete structure of this compound by revealing correlations between different nuclei. researchgate.netnanalysis.combas.bgucsb.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish spin systems within the molecule. wordpress.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbon atoms they are attached to, providing definitive ¹H-¹³C one-bond connections. nanalysis.comlibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule and identifying quaternary carbons. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other in the three-dimensional structure, which is essential for determining the stereochemistry of the molecule. researchgate.net

One-Dimensional (1D) NMR (e.g., 1H, 13C)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a highly sensitive and accurate technique used to determine the precise molecular weight of a compound. nih.gov From this exact mass, the molecular formula of this compound can be unequivocally established. clockss.org This method provides a quasimolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, from which the elemental composition is calculated with high precision. nih.gov

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and purity assessment of this compound. torontech.comnih.govjasco-global.com In the isolation process, different HPLC modes, such as normal-phase or reversed-phase, are used to separate this compound from other compounds present in the crude extract. nih.govclockss.org Once isolated, HPLC is used to verify the purity of the compound, typically showing a single, sharp peak under various conditions. researchgate.netinternationaloliveoil.org The combination of HPLC with other analytical techniques, such as NMR and MS (LC-NMR, LC-MS), has become a powerful platform for the rapid analysis and structural elucidation of natural products. mdpi.comchromatographyonline.comnih.gov

In Vitro Cell-Based Assay Systems for Biological Activity Screening

To investigate the biological effects of this compound, researchers utilize a variety of in vitro cell-based assays. amrita.edubmglabtech.comnih.govsigmaaldrich.com These systems allow for the screening of potential therapeutic activities in a controlled laboratory setting before any consideration of more complex models. nih.gov

Studies have shown that this compound can inhibit the expression of inflammatory mediators induced by bacterial lipopolysaccharides. researchgate.net Furthermore, research has demonstrated that this compound can activate the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). researchgate.netnih.govresearchgate.net These receptors are key regulators of genes involved in drug metabolism.

The screening process often involves the use of specific cell lines to model disease states or biological pathways. For instance, to study the effects on drug-metabolizing enzymes, primary human or mouse hepatocytes are often employed. nih.govresearchgate.net Reporter gene assays in cell lines like HEK293 (human embryonic kidney cells) are also used to determine if a compound activates specific nuclear receptors like PXR or CAR. nih.gov In these assays, cells are engineered to produce a measurable signal (like light from luciferase) when the receptor of interest is activated.

Table 2: Examples of In Vitro Assays Used in this compound Research

| Assay Type | Cell Line/System | Purpose | Key Findings |

| Reporter Gene Assay | HEK293 cells | To measure the activation of nuclear receptors (hCAR, mCAR). nih.gov | This compound activated both human and mouse Constitutive Androstane Receptor (CAR). nih.gov |

| mRNA Expression Analysis | Primary human and mouse hepatocytes | To determine the induction of drug-metabolizing enzyme genes (e.g., CYP3A4, Cyp3a11). researchgate.net | This compound induced the expression of CYP3A4 in human hepatocytes and Cyp3a11 in mouse hepatocytes in a PXR-dependent manner. researchgate.net |

| Enzyme Activity Assay | Primary human and mouse hepatocytes | To measure the metabolic activity of CYP enzymes (e.g., testosterone (B1683101) metabolism). nih.gov | Consistent with gene expression data, this compound was shown to increase CYP3A enzyme activity. nih.gov |

| Anti-inflammatory Assay | Human neutrophils | To evaluate the inhibition of inflammatory responses (e.g., elastase release). clockss.org | Caryophyllane-type compounds related to this compound have shown inhibitory effects on elastase release. researchgate.netclockss.org |

These cell-based assays are fundamental in the preclinical evaluation of this compound, providing crucial data on its molecular targets and potential biological activities. criver.com

Transient Transfection and Luciferase Reporter Gene Assays for Nuclear Receptor Activation

A fundamental approach to understanding how this compound regulates gene expression is through transient transfection and luciferase reporter gene assays. This method is pivotal for determining the activation of specific nuclear receptors. In these assays, cells are temporarily transfected with plasmids containing the gene for a receptor of interest, such as the pregnane X receptor (PXR) or the constitutive androstane receptor (CAR), along with a reporter plasmid. The reporter plasmid contains a luciferase gene under the control of a response element that is recognized by the activated nuclear receptor. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Research has demonstrated that this compound can activate both human and rat PXR, as well as human and mouse CAR, in transient transfection assays. nih.govnih.govresearchgate.net When cells transfected with these receptors and the corresponding reporter gene are treated with this compound, the activated receptors bind to the response element and drive the expression of the luciferase enzyme. The resulting light emission, which can be quantified, serves as a direct measure of receptor activation. These experiments have shown that this compound activates PXR and CAR with a potency comparable to known activators. nih.gov

Table 1: Cell Lines and Plasmids in this compound Nuclear Receptor Activation Studies

| Component | Description | Reference |

|---|---|---|

| Cell Lines | Monkey kidney-derived fibroblast (CV-1) cells | frontiersin.orgresearchgate.net |

| Human embryonic kidney (HEK293) cells | nih.govfrontiersin.org | |

| Expression Vectors | Human PXR (hPXR) expression vector | researchgate.net |

| Rat PXR (rPXR) expression vector | researchgate.net | |

| Human CAR (hCAR) expression vector | nih.gov | |

| Mouse CAR (mCAR) expression vector | nih.gov | |

| Reporter Gene | PXR-responsive tk-CYP3A23-Luc reporter | researchgate.net |

Cell Line Models (e.g., Human Primary Hepatocytes, Murine Macrophages, HEK293 Cells, CV-1 Cells, Human Neutrophils)

The study of this compound has employed various cell line models to investigate its effects in different physiological contexts.

Human Primary Hepatocytes: These cells are considered the gold standard for in vitro studies of human liver function and drug metabolism. frontiersin.orgatcc.org In the context of this compound research, primary human hepatocytes have been used to demonstrate that the activation of PXR and CAR by this compound leads to the induction of drug-metabolizing enzymes, such as CYP3A4. nih.govnih.gov This is a critical finding, as it suggests a role for this compound in xenobiotic metabolism.

Murine Macrophages (RAW 264.7): The RAW 264.7 cell line is a widely used model for studying macrophage functions, including inflammatory responses. journal-dtt.orgresearchgate.net While direct studies of this compound on RAW 264.7 cells are not extensively documented, these cells are a standard model for investigating inflammation induced by lipopolysaccharide (LPS). researchgate.net Given that this compound has been shown to inhibit LPS-induced inflammation, RAW 264.7 cells represent a relevant model for future investigations into the specific effects of this compound on macrophage-mediated inflammation. nih.govnih.gov

HEK293 and CV-1 Cells: Human embryonic kidney 293 (HEK293) cells and monkey kidney-derived fibroblast (CV-1) cells are commonly used in transient transfection studies due to their high transfection efficiency. nih.govfrontiersin.orgresearchgate.net These cell lines have been instrumental in the luciferase reporter gene assays that identified this compound as an activator of PXR and CAR. nih.govfrontiersin.org

Human Neutrophils: Neutrophils are key players in the innate immune response and are recruited to sites of inflammation. frontiersin.orghumanpaingenetics.ca Although specific studies detailing the direct effects of this compound on human neutrophils are limited, their role in inflammatory processes makes them a pertinent cell type for understanding the anti-inflammatory actions of this compound. frontiersin.orgnih.gov

Gene Expression Analysis via Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)

Quantitative reverse transcription polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insights into gene expression. researchgate.netbiomolther.orgnih.gov This method has been crucial in confirming the downstream effects of PXR and CAR activation by this compound.

Studies have utilized RT-qPCR to show that treatment of primary human and mouse hepatocytes with this compound induces the mRNA expression of PXR target genes, such as CYP3A4 in human hepatocytes and Cyp3a11 in mouse hepatocytes. nih.gov The induction of these genes by this compound was abolished in hepatocytes isolated from PXR knockout (PXR-/-) mice, confirming the PXR-dependent mechanism of action. nih.govnih.gov Furthermore, RT-qPCR has been employed to demonstrate that this compound inhibits the LPS-induced expression of inflammatory mediators. nih.gov

Table 2: Gene Expression Changes in Response to this compound

| Cell Type | Gene | Effect of this compound | Method | Reference |

|---|---|---|---|---|

| Primary Human Hepatocytes | CYP3A4 | Induction of mRNA expression | RT-qPCR | nih.gov |

| Primary Mouse Hepatocytes | Cyp3a11 | Induction of mRNA expression | RT-qPCR | nih.gov |

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence)

While mRNA analysis provides information on gene transcription, protein expression analysis techniques like Western blot and immunofluorescence confirm that the transcribed genes are translated into functional proteins.

Western Blot: This technique is used to detect and quantify specific proteins in a sample. cellsignal.comfrontiersin.org Although detailed Western blot analyses specifically for this compound are not extensively published, the induction of CYP3A enzymes at the mRNA level by this compound strongly implies a corresponding increase in protein expression. nih.gov Western blot analysis has been used in related studies to confirm the expression of PXR and CAR in the cell models used for this compound research. cellsignal.comnih.gov

Immunofluorescence: Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. researchgate.netresearchgate.netnih.gov While specific immunofluorescence studies focusing on this compound's effects are not widely available, this method could be employed to visualize the nuclear translocation of PXR and CAR upon activation by this compound. nih.gov

Site-Directed Mutagenesis Studies for Receptor-Ligand Interactions

Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within a receptor that are crucial for its interaction with a ligand. csic.esresearchgate.net By changing specific amino acids in the PXR protein, researchers have pinpointed the residues that are critical for its activation by this compound.

Mutagenesis studies have revealed that two amino acid residues, Phenylalanine 305 (Phe305) in rodent PXR and Leucine 308 (Leu308) in human PXR, are essential for the recognition of this compound. nih.govmdpi.com When these residues were mutated, the ability of this compound to activate PXR was significantly diminished, highlighting the importance of these specific amino acids in the ligand-binding pocket of the receptor. nih.govmdpi.com

In Vivo Animal Models for Preclinical Efficacy Studies

To evaluate the therapeutic potential of this compound in a whole-organism context, researchers have utilized in vivo animal models. These models are essential for assessing the efficacy of a compound in a complex physiological system that mimics human diseases. nih.govfoliamedica.bg

Inflammatory Disease Models (e.g., Lipopolysaccharide (LPS)-induced inflammation, acute endometritis)

Lipopolysaccharide (LPS)-induced inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of inflammatory diseases. foliamedica.bg Studies have shown that the activation of PXR by agonists can inhibit the expression of inflammatory mediators in response to LPS. nih.gov this compound, as a PXR activator, has demonstrated anti-inflammatory effects in this model by inhibiting the expression of inflammatory mediators. nih.govnih.gov The anti-inflammatory effects of this compound were absent in PXR-/- mice, further solidifying the role of PXR in mediating these effects. nih.gov

Acute Endometritis: Endometritis, an inflammation of the uterine lining, is often caused by bacterial infections. licorbio.com An animal model of acute endometritis can be established by intrauterine administration of LPS in mice. nih.govfrontiersin.org A study utilizing this model observed that acute endometritis resulted in a significant reduction in the intestinal levels of this compound. nih.govfrontiersin.org This finding suggests a potential link between this compound and the host response to this inflammatory condition, warranting further investigation into the therapeutic potential of this compound in treating endometritis.

Table 3: Summary of In Vivo Findings for this compound

| Animal Model | Key Findings | Implication | Reference |

|---|---|---|---|

| LPS-induced Inflammation | This compound inhibits the expression of inflammatory mediators in a PXR-dependent manner. | Potential therapeutic for inflammatory conditions. | nih.govnih.gov |

Neurological Models for Anticonvulsant Evaluation (e.g., Seizure Induction Models)

Current research literature does not provide specific studies evaluating the anticonvulsant properties of this compound using neurological models such as maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure models. nih.govmeliordiscovery.comscielo.brnih.gov These models are standard for screening potential antiepileptic drugs, assessing their efficacy against generalized tonic-clonic and myoclonic seizures, respectively. scielo.br

Disease-Specific Animal Models (e.g., Malaria Animal Models)

There is no available scientific literature detailing the investigation of this compound in animal models of malaria. Research in this field commonly utilizes rodent models, such as those infected with Plasmodium berghei or Plasmodium yoelii, and non-human primate models to study disease pathogenesis and evaluate potential therapeutics. nih.govnih.govmiguelprudencio.complos.org

Mouse Models for Metabolomic and Microbiota Investigations

Mouse models have been instrumental in understanding the interplay between disease states, the gut microbiota, and host metabolism, where this compound has been identified as a relevant metabolite. In one significant study, a mouse model of acute endometritis was established by administering lipopolysaccharide (LPS) into the uterus of female BALB/c mice. researchgate.net This model was designed to investigate the subsequent effects on intestinal microbiota and metabolites. frontiersin.orgnih.gov The experiment involved comparing an LPS-treated group with a control group, allowing for the identification of specific changes in the metabolome and microbiome associated with the induced pathology. researchgate.netfrontiersin.org

The use of specific pathogen-free (SPF) mice housed under controlled temperature, humidity, and light-dark cycles ensures the standardization of the gut microbiome prior to the experiment, a crucial factor for obtaining reliable results in microbiota studies. researchgate.netbiorxiv.org This model demonstrated that an inflammatory condition like endometritis could significantly alter the composition of intestinal metabolites, including a notable decrease in the levels of this compound. frontiersin.orgnih.gov

Integrated Omics Approaches in this compound Research

Integrated omics approaches, which combine data from different molecular levels such as metabolomics and genomics, are powerful tools for gaining a comprehensive understanding of biological systems. In the context of this compound, these methodologies have been applied to explore the complex interactions between host metabolism and the gut microbiota in response to disease. utupub.fi

Metabolomics Profiling and Pathway Enrichment Analysis

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has been employed to investigate this compound. Non-targeted metabolomics using techniques like liquid chromatography-mass spectrometry (LC-MS) allows for the comprehensive profiling of metabolites in biological samples. frontiersin.orgnih.gov

In a study utilizing a mouse model of lipopolysaccharide (LPS)-induced acute endometritis, intestinal metabolomics analysis revealed significant alterations in the metabolic profile of affected mice compared to a control group. frontiersin.orgnih.gov this compound was identified as one of the metabolites that significantly decreased in the LPS-treated group in the negative ion mode. frontiersin.orgnih.gov

To understand the biological implications of these metabolic changes, pathway enrichment analysis is often performed. metwarebio.commdpi.comnih.gov This bioinformatic method maps the identified differential metabolites to known metabolic pathways in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). frontiersin.orgmetwarebio.com In the aforementioned study, while numerous metabolites were altered, the pathway analysis highlighted that metabolic pathways for cholesterol metabolism, primary bile acid biosynthesis, and vitamin digestion and absorption were markedly affected by the LPS-induced condition. frontiersin.org

Table 1: Differential Intestinal Metabolites in LPS-Induced Endometritis Mouse Model (Negative Ion Mode)

| Metabolite | Change in LPS Group |

| This compound | Decreased |

| NAD | Decreased |

| MET-enkephalin | Decreased |

| trans-piceid | Increased |

| Psilocybin | Increased |

| This table is based on findings from a study on acute endometritis in mice. frontiersin.orgnih.gov |

Microbiota Composition Analysis (e.g., 16S rRNA gene sequencing)

To investigate the gut microbiome's role in disease and its interaction with the host metabolome, 16S ribosomal RNA (rRNA) gene sequencing is a standard method. frontiersin.orgnih.govplos.org This technique allows for the identification and relative quantification of different bacterial taxa within a sample, providing a snapshot of the microbiota composition. nih.govplos.orgmdpi.com

In conjunction with the metabolomics profiling that identified changes in this compound levels, researchers performed 16S rRNA gene sequencing on intestinal tissues from the same mouse model of acute endometritis. frontiersin.orgnih.govbohrium.com The analysis revealed significant shifts in the gut microbiota composition of the LPS-treated mice compared to the controls. frontiersin.orgnih.gov

Specifically, at the genus level, the relative abundance of Klebsiella, Lachnoclostridium_5, and Citrobacter was higher in the LPS group. Conversely, the control group showed a greater proportion of Christensenellaceae_R-7_group and Parasutterella. frontiersin.orgnih.gov Correlation analysis between the metabolomic and microbiota data revealed that this compound levels were positively correlated with the abundance of certain microbial communities that were more prevalent in the healthy control state. researchgate.net This integrated approach suggests a complex relationship where disease-induced inflammation alters both the gut microbial ecosystem and host metabolic pathways, impacting metabolites like this compound.

Table 2: Alterations in Gut Microbiota at the Genus Level in LPS-Induced Endometritis Mouse Model

| Bacterial Genus | Change in LPS Group |

| Klebsiella | Increased |

| Lachnoclostridium_5 | Increased |

| Citrobacter | Increased |

| Christensenellaceae_R-7_group | Decreased |

| Parasutterella | Decreased |

| This table summarizes findings from 16S rRNA sequencing in a mouse model of acute endometritis. frontiersin.orgnih.gov |

Emerging Research Avenues and Future Perspectives for Isokobusone

Exploration of Novel Pharmacological Targets and Undiscovered Biological Activities

Initial research has successfully identified the pregnane (B1235032) X receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR) as pharmacological targets for Isokobusone. mdpi.comnih.govresearchgate.net Activation of these nuclear receptors leads to the induction of drug-metabolizing enzymes and a subsequent anti-inflammatory response. mdpi.comnih.gov This known mechanism, primarily linked to suppressing inflammation by inhibiting the NF-κB pathway, opens the door to investigating this compound's potential in treating a range of inflammatory conditions such as inflammatory bowel disease and hepatic steatosis. nih.gov

Future research should aim to look beyond these initial findings. The structural complexity of sesquiterpenoids often correlates with a wide array of biological activities, including antitumor, antimicrobial, and neuroprotective effects. mdpi.comresearchgate.net High-throughput screening of this compound against diverse panels of receptors, enzymes, and ion channels could reveal previously unknown pharmacological targets. Given the broad bioactivities of sesquiterpenoids from marine and plant sources, it is plausible that this compound may exhibit cytotoxic activity against cancer cell lines or inhibitory effects against microbial pathogens. researchgate.net Exploring its effects on other signaling pathways involved in inflammation and metabolic diseases is a logical next step.

Development of Advanced Experimental Models to Mimic Complex Physiological Conditions

To gain a more accurate understanding of this compound's therapeutic potential, future studies must move beyond traditional two-dimensional cell cultures. Advanced experimental models that more closely replicate human physiology are crucial. The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide more relevant insights into how this compound affects cells in a tissue-like context.

In vivo models will also be critical. The zebrafish embryo model, for instance, offers a powerful platform for observing the effects of compounds on a whole organism, including potential toxicity and anti-angiogenic properties. researcher.life For investigating its anti-inflammatory and metabolic effects, genetically engineered mouse models of specific diseases, such as inflammatory bowel disease or non-alcoholic fatty liver disease, will be invaluable. nih.gov These advanced models will allow for a more comprehensive evaluation of the efficacy and potential side effects of this compound in a living system.

Integration of In Silico Modeling with High-Throughput Experimental Validation

The integration of computational, or in silico, modeling with experimental validation presents a powerful strategy to accelerate the research and development of this compound. nih.gov Computational fluid dynamics (CFD) can be used to model the delivery of this compound in specific physiological environments, while molecular docking studies can predict its binding affinity to a wide range of potential protein targets. nanopharm.co.ukjcdr.net This can help prioritize experimental testing on the most promising targets.

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physicochemical properties and biological activities of potential this compound derivatives, guiding the synthesis of new compounds with improved characteristics. These in silico predictions must then be validated through high-throughput experimental screening. This synergistic approach, combining computational predictions with real-world laboratory data, will streamline the drug discovery process, saving time and resources.

Comparative Studies with Other Caryophyllane-Type Sesquiterpenoids for Structure-Function Insights

This compound is part of a larger family of caryophyllane-type sesquiterpenoids, which includes compounds like kobusone (B207897), rumphellolides, and rumphellaones, often found in the same natural sources. mdpi.commdpi.comsemanticscholar.org Comparative studies of these structurally related compounds are essential for elucidating structure-activity relationships (SAR). By systematically comparing the biological activities of these different caryophyllanes, researchers can identify the key structural features responsible for their pharmacological effects.

For example, comparing the anti-inflammatory activity of this compound with that of its isomers and other related compounds can reveal which functional groups and stereochemical configurations are critical for receptor binding and activation. This knowledge is fundamental for the rational design of more potent and selective derivatives.

Potential for Derivatization as a Scaffold for New Chemical Entities in Drug Discovery Research

The chemical structure of this compound provides a valuable scaffold that can be chemically modified to create novel derivatives with enhanced therapeutic properties. nih.govjfda-online.com Through chemical derivatization, it is possible to improve the compound's potency, selectivity, and pharmacokinetic profile. jfda-online.com For instance, the addition of specific functional groups could increase its solubility, metabolic stability, or ability to cross cellular membranes.

The hydroxyl and ketone groups on the this compound molecule are particularly amenable to chemical modification. nih.gov By creating a library of this compound derivatives and screening them for a range of biological activities, it may be possible to develop new chemical entities with potential applications in various diseases. lau.edu.lb This approach leverages the inherent biological activity of a natural product to create optimized, patentable drug candidates.

Q & A

Q. What standardized analytical techniques are recommended for characterizing the molecular structure of Isokobusone?

To confirm this compound’s molecular structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. Ensure purity via HPLC with UV/Vis detection. Cross-validate spectral data against computational simulations (e.g., density functional theory) to resolve ambiguities in stereochemistry. Report deviations from literature benchmarks and justify methodology in line with reproducibility standards .

Q. How should researchers design initial biological activity assays for this compound?

Prioritize in vitro assays targeting pathways relevant to this compound’s hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). Use dose-response curves to establish IC₅₀/EC₅₀ values, with positive and negative controls. Validate results across ≥3 biological replicates to account for variability. Document cell lines, incubation conditions, and statistical tests (e.g., ANOVA with post-hoc analysis) to ensure transparency .

Q. What are the best practices for synthesizing this compound in laboratory settings?

Follow stepwise protocols from peer-reviewed syntheses, emphasizing yield optimization via reaction parameter adjustments (temperature, solvent polarity, catalyst loading). Monitor intermediates using TLC/GC-MS. For novel routes, characterize intermediates rigorously and compare efficiency (atom economy, E-factor) to existing methods. Include detailed spectral data for all novel compounds in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?